2-(Aminomethyl)-3-methoxynaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

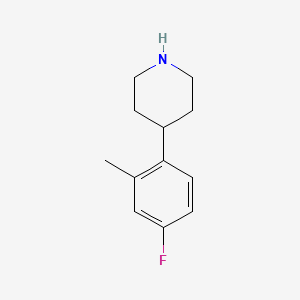

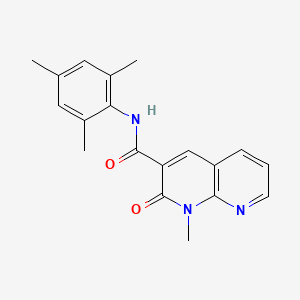

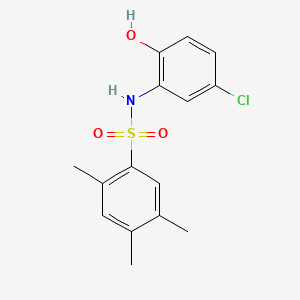

The molecule “2-(Aminomethyl)-3-methoxynaphthalene” is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “2-(Aminomethyl)” part suggests the presence of an aminomethyl group (−CH2−NH2) at the 2nd position of the naphthalene structure . The “3-methoxy” part indicates a methoxy group (−O−CH3) at the 3rd position .

Molecular Structure Analysis

The molecular structure would likely consist of a naphthalene core with an aminomethyl group attached at one position and a methoxy group at another .Chemical Reactions Analysis

The reactivity of this compound could potentially be influenced by the electron-donating aminomethyl and methoxy groups, which could activate the naphthalene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aminomethyl and methoxy groups could increase its polarity compared to naphthalene, potentially affecting its solubility and boiling point .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

"2-(Aminomethyl)-3-methoxynaphthalene" and its derivatives have been explored for their roles in catalysis and as intermediates in organic synthesis. For example, the selectivity engineering of solid base catalyzed O-methylation of 2-naphthol with dimethyl carbonate to produce 2-methoxynaphthalene showcases the importance of these compounds in the production of important intermediates for pharmaceutical applications, such as naproxen (Yadav & Salunke, 2013). Similarly, a practical synthesis of 2-bromo-6-methoxynaphthalene highlights its significance in preparing non-steroidal anti-inflammatory agents (Xu & He, 2010).

Spectroscopy and Antimicrobial Activities

Spectroscopic studies and antimicrobial activities of compounds related to "2-(Aminomethyl)-3-methoxynaphthalene" have been documented, suggesting their potential in biochemical research and antimicrobial therapy. For instance, Schiff base N-(2-hydroxy-3-methoxynaphthalene)1-aminonaphthalene synthesized from the reaction of 2-hydroxy-3-methoxynaphthalene with 1-aminonaphthalene has been characterized for its antimicrobial activities, indicating its utility in medical research and applications (Ünver et al., 2005).

Material Science and Polymer Chemistry

In material science and polymer chemistry, "2-(Aminomethyl)-3-methoxynaphthalene" derivatives have shown promising applications. Poly(2-methoxynaphthalene), a fused ring conducting polymer, demonstrates significant optical and electrical properties due to its planar structure, hinting at its potential in electronic devices and as a material for organic semiconductors (Meana-Esteban et al., 2014).

Photochemistry and Photophysics

The base-induced photorearrangement from 3-styrylfurans to 2-methylnaphthalenes, involving derivatives of "2-(Aminomethyl)-3-methoxynaphthalene," presents a novel method for synthesizing unsymmetrical 2,7-disubstituted naphthalenes, demonstrating the compound's relevance in photochemical synthesis and photophysical studies (Ho et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3-methoxynaphthalen-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVNJQHMIQBFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-3-methoxynaphthalene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2977984.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2977988.png)

![N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2977991.png)

![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)

![3H-Benzimidazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2978003.png)

![N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)